N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide typically involves the condensation of 1-acetyl-1H-indole-3-carbaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring and the hydrazone linkage.
Reduction: Hydrazine derivatives and reduced forms of the indole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The indole ring can also interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-hydroxybenzohydrazide: Similar structure but with a different position of the hydroxyl group.
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide: Another positional isomer with the hydroxyl group at the ortho position.
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-methoxybenzohydrazide: Contains a methoxy group instead of a hydroxyl group.
The uniqueness of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-3-hydroxybenzamide |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)21-11-14(16-7-2-3-8-17(16)21)10-19-20-18(24)13-5-4-6-15(23)9-13/h2-11,23H,1H3,(H,20,24)/b19-10+ |
InChI Key |
HACREOOQDAHITN-VXLYETTFSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC(=CC=C3)O |
solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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